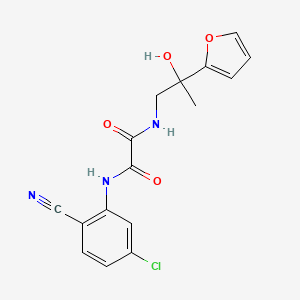

N1-(5-chloro-2-cyanophenyl)-N2-(2-(furan-2-yl)-2-hydroxypropyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Structural Properties and Supramolecular Structure

N1-(5-chloro-2-cyanophenyl)-N2-(2-(furan-2-yl)-2-hydroxypropyl)oxalamide is part of a class of N,N′-bis(substituted)oxamide compounds, which exhibit unique structural properties. A study by Wang et al. (2016) reveals that the chlorohydroxyphenyl ring in such compounds subtends an angle to the plane of the oxalamide unit, contributing to a three-dimensional supramolecular structure formed by classical hydrogen bonds. This structural characteristic is essential for understanding the compound's potential applications in various fields including material science and pharmaceutical research (Wang, Zheng, Li, & Wu, 2016).

Synthetic Approaches

A novel synthetic approach for the production of oxalamides, which includes compounds similar to this compound, has been developed. Mamedov et al. (2016) describe a one-pot synthetic method leading to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, showcasing the versatility and efficiency of synthesizing these compounds. This methodology could potentially be adapted for the synthesis of this compound, expanding its availability for further research (Mamedov, Mamedova, Khikmatova, Mironova, Krivolapov, Bazanova, Chachkov, Katsyuba, Rizvanov, & Latypov, 2016).

Photoinduced Direct Oxidative Annulation

In the realm of organic synthesis, Zhang et al. (2017) report on the photoinduced direct oxidative annulation of compounds, including ethyl-2-(furan-2-yl)-3-oxo-3-(aryl-2-yl)propanoates. Although the study does not directly investigate this compound, the furan-2-yl component in these structures suggests potential applicability of this photoinduced approach for modifying or synthesizing related oxalamide compounds (Zhang, Zhang, Wang, Yao, Wang, Wang, Jing, Liang, & Zhang, 2017).

Catalytic Activity in Copper-Catalyzed Couplings

Bhunia, Kumar, and Ma (2017) have explored the use of N,N'-Bis(furan-2-ylmethyl)oxalamide as a bidentate ligand for promoting Cu-catalyzed N-arylation. This indicates that furan-2-ylmethyl oxalamide derivatives, which are structurally related to this compound, can significantly influence catalytic activities in organic reactions. Such findings may inform future applications of this compound in catalysis or synthetic chemistry (Bhunia, Kumar, & Ma, 2017).

Antiprotozoal Activity

Inhibitors containing furan derivatives have been studied for their antiprotozoal activity. For instance, Alnabulsi et al. (2018) investigate furan amidines as inhibitors of the enzyme NQO2, which is relevant in cancer chemotherapy and malaria treatment. Although the study doesn't focus on this compound, the furan component's role in these compounds suggests potential biomedical applications in antiprotozoal and anticancer research (Alnabulsi, Hussein, Santina, Alsalahat, Kadirvel, Magwaza, Bryce, Schwalbe, Baldwin, Russo, Stratford, & Freeman, 2018).

Propriétés

IUPAC Name |

N'-(5-chloro-2-cyanophenyl)-N-[2-(furan-2-yl)-2-hydroxypropyl]oxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3O4/c1-16(23,13-3-2-6-24-13)9-19-14(21)15(22)20-12-7-11(17)5-4-10(12)8-18/h2-7,23H,9H2,1H3,(H,19,21)(H,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRPQZAXYPKBXLF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C(=O)NC1=C(C=CC(=C1)Cl)C#N)(C2=CC=CO2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-3-(((2,4-difluorophenyl)amino)methylene)-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2365668.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-4-methylthiadiazole-5-carboxamide](/img/structure/B2365673.png)

![N-[3-(2,5-dimethylanilino)quinoxalin-2-yl]thiophene-2-sulfonamide](/img/structure/B2365678.png)

![3-[(E)-hydroxyiminomethyl]-6-methylchromen-4-one](/img/structure/B2365680.png)

![2-butyl-6-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2365683.png)

![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2-ethoxyphenyl)oxalamide](/img/structure/B2365684.png)

![3-{[1-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]sulfonyl}benzonitrile](/img/structure/B2365686.png)